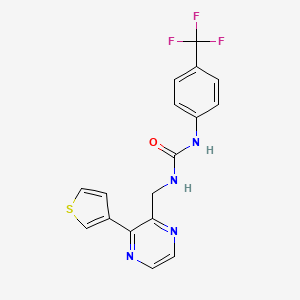

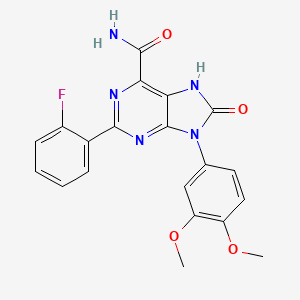

1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small-molecule inhibitor that has shown promise in the treatment of various types of cancer.

Scientific Research Applications

Hydrogel Formation and Rheology Modification

Hydrogel formation and rheological properties can be significantly influenced by specific chemical compounds, including urea derivatives. For instance, certain urea compounds form hydrogels in acidic environments, which are influenced by the anion identity. This ability to tune physical properties through anionic variation suggests potential applications in drug delivery systems and tissue engineering where controlled gelation and mechanical properties are crucial (Lloyd & Steed, 2011).

Anticancer Agents

Compounds with urea structures have been evaluated for their anticancer properties. The synthesis and study of pyrazole and urea derivatives have shown potential anticancer activity, emphasizing the role of these compounds in developing new therapeutic agents. These findings indicate that chemical modifications of the urea moiety can lead to compounds with significant biological activities, including potential applications in cancer treatment (Thomas et al., 2019).

Antimicrobial and Antitumor Activities

The synthesis of compounds containing thiophene and urea derivatives has been shown to possess antimicrobial and antitumor activities. This suggests their potential application in the development of new pharmaceuticals aimed at treating infections and cancer. The structural elucidation of these compounds and their biological activity assessments highlight the importance of chemical design in enhancing therapeutic efficacy (Elewa et al., 2021).

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles have been synthesized through reactions involving urea and fluorine-containing compounds. These structures are of interest due to their unique chemical properties and potential applications in materials science and pharmaceuticals. The ability to introduce fluorine atoms into heterocyclic compounds could lead to innovations in drug design and the development of materials with specific functionalities (Sloop et al., 2002).

Acetylcholinesterase Inhibition

Urea derivatives have also been investigated for their ability to inhibit acetylcholinesterase, an enzyme target for treating Alzheimer's disease. By synthesizing and testing various urea compounds, researchers have identified structures that exhibit significant inhibitory activity. This research direction holds promise for discovering new treatments for neurodegenerative diseases (Vidaluc et al., 1995).

properties

IUPAC Name |

1-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4OS/c18-17(19,20)12-1-3-13(4-2-12)24-16(25)23-9-14-15(22-7-6-21-14)11-5-8-26-10-11/h1-8,10H,9H2,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWVBFWFXQKPDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCC2=NC=CN=C2C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone](/img/structure/B2866752.png)

![N-(2-fluorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2866759.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2866760.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2866761.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2866762.png)

![8-Tert-butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate](/img/structure/B2866763.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2866765.png)

![ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2866767.png)